

An In-depth Technical Guide to the Physical and Chemical Properties of (-)-Myrtanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-Myrtanol

Cat. No.: B191922

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Myrtanol, a bicyclic monoterpenoid alcohol, is a naturally occurring chiral molecule found in the essential oils of various plants. This technical guide provides a comprehensive overview of the physical and chemical properties of the (-)-cis isomer of Myrtanol. The document details its structural characteristics, physicochemical parameters, and spectral data. Furthermore, it outlines key chemical reactions, including its synthesis and oxidation, and delves into its biological activities, particularly its antimicrobial and anti-inflammatory mechanisms. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

The physical and chemical properties of **(-)-Myrtanol** are summarized in the tables below, providing a consolidated reference for its key characteristics.

Table 1: General and Physical Properties of (-)-cis-Myrtanol

Property	Value	Reference
IUPAC Name	[(1S,2R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methanol	[1]
Synonyms	(-)-cis-Myrtanol, (1S,2R)-10-Pinanol	[1]
CAS Number	51152-12-6	[1]
Molecular Formula	C ₁₀ H ₁₈ O	[1]
Molecular Weight	154.25 g/mol	[1]
Appearance	White to pale yellow solid (estimated)	
Melting Point	77 °C (for Myrtanol, isomer not specified)	
Boiling Point	219.5 °C at 760 mmHg	
Density	0.977 g/mL at 20 °C	
Refractive Index (n ²⁰ /D)	1.492	
Specific Rotation [α] ²⁰ /D	-20.5° (c=1, CHCl ₃)	Value requires experimental verification
Solubility	Soluble in alcohol. Water solubility estimated at 287.8 mg/L at 25 °C.	
Flash Point	96.11 °C (Closed Cup)	
Vapor Pressure	0.025 mmHg at 25 °C (estimated)	

Table 2: Spectroscopic Data of (-)-cis-Myrtanol

Spectroscopic Technique	Key Features and Observations	Reference
¹ H NMR	Data available, specific peak assignments require further analysis.	
¹³ C NMR	Data available, indicating the presence of 10 distinct carbon environments.	
Infrared (IR) Spectroscopy	FTIR spectra available (neat), showing characteristic O-H and C-H stretching bands.	
Mass Spectrometry (MS)	GC-MS data available, providing fragmentation patterns for structural elucidation.	

Experimental Protocols

This section provides detailed methodologies for key experiments related to **(-)-Myrtanol**.

Synthesis of (-)-cis-Myrtanol via Hydroboration-Oxidation of (-)- β -Pinene

This protocol describes a common method for the synthesis of (-)-cis-Myrtanol from the readily available starting material, (-)- β -pinene.

Materials:

- (-)- β -Pinene
- Borane-tetrahydrofuran complex ($\text{BH}_3\cdot\text{THF}$) or another suitable hydroborating agent
- Sodium hydroxide (NaOH) solution (e.g., 3M)
- Hydrogen peroxide (H_2O_2) solution (e.g., 30%)

- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)
- Magnetic stirrer and heating mantle

Procedure:

- Hydroboration: A solution of (-)- β -pinene in anhydrous THF is placed in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice bath. A solution of $\text{BH}_3 \cdot \text{THF}$ is added dropwise to the stirred solution of (-)- β -pinene. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure the completion of the hydroboration reaction.
- Oxidation: The reaction mixture is cooled again in an ice bath. A solution of sodium hydroxide is carefully added, followed by the slow, dropwise addition of hydrogen peroxide. The temperature should be carefully monitored and maintained below 30°C during the addition of H_2O_2 .
- Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for an additional period. The organic layer is then separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure (-)-cis-Myrtanol.

Determination of Physical Properties

Standard laboratory procedures are employed for the determination of the physical properties of **(-)-Myrtanol**.

- Melting Point: The melting point is determined using a capillary melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube, which is then heated in a

calibrated apparatus. The temperature range over which the solid melts is recorded.

- Boiling Point: The boiling point is determined at atmospheric pressure using a micro-boiling point apparatus or during vacuum distillation. For small quantities, the Siwoloboff method using a Thiele tube can be employed.
- Specific Rotation: The optical rotation is measured using a polarimeter. A solution of **(-)-Myrtanol** of known concentration in a suitable solvent (e.g., chloroform) is prepared. The solution is placed in a polarimeter cell of a defined path length, and the angle of rotation of plane-polarized light (typically at the sodium D-line, 589 nm) is measured at a specific temperature. The specific rotation is then calculated using the formula: $[\alpha] = \alpha / (l \times c)$, where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

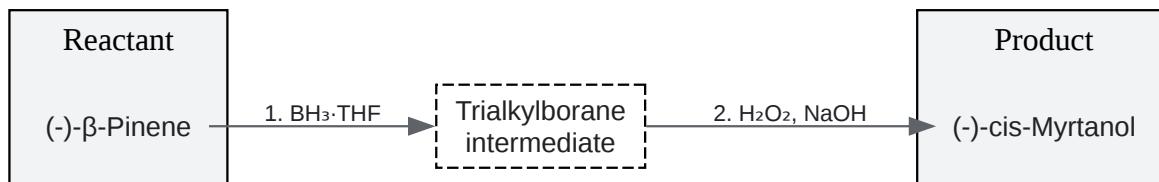
Chemical Reactions and Biological Activity

Chemical Reactivity

(-)-Myrtanol, as a primary alcohol, undergoes typical reactions of this functional group. A key reaction is its oxidation.

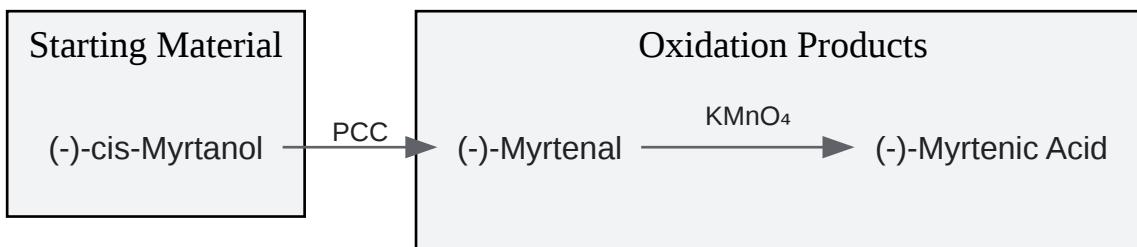
- Oxidation: The primary alcohol group of **(-)-Myrtanol** can be oxidized to the corresponding aldehyde, (-)-myrtenal, or further to the carboxylic acid, (-)-myrtenic acid, depending on the oxidizing agent and reaction conditions. Common oxidizing agents include pyridinium chlorochromate (PCC) for the selective oxidation to the aldehyde and stronger oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent for the formation of the carboxylic acid.

Biological Activity and Mechanisms of Action

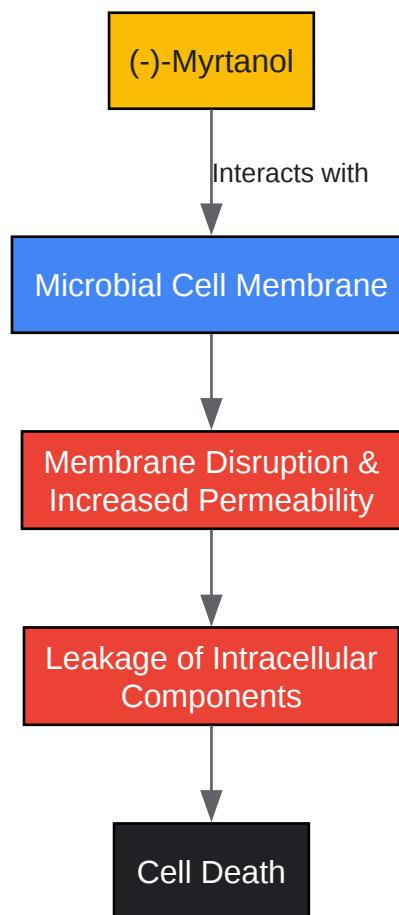

(-)-Myrtanol has demonstrated notable biological activities, primarily as an antimicrobial and anti-inflammatory agent.

- Antimicrobial Activity: Studies have shown that **(-)-Myrtanol** exhibits activity against a range of bacteria and fungi. The proposed mechanism of action involves the disruption of the microbial cell membrane's integrity. This disruption leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

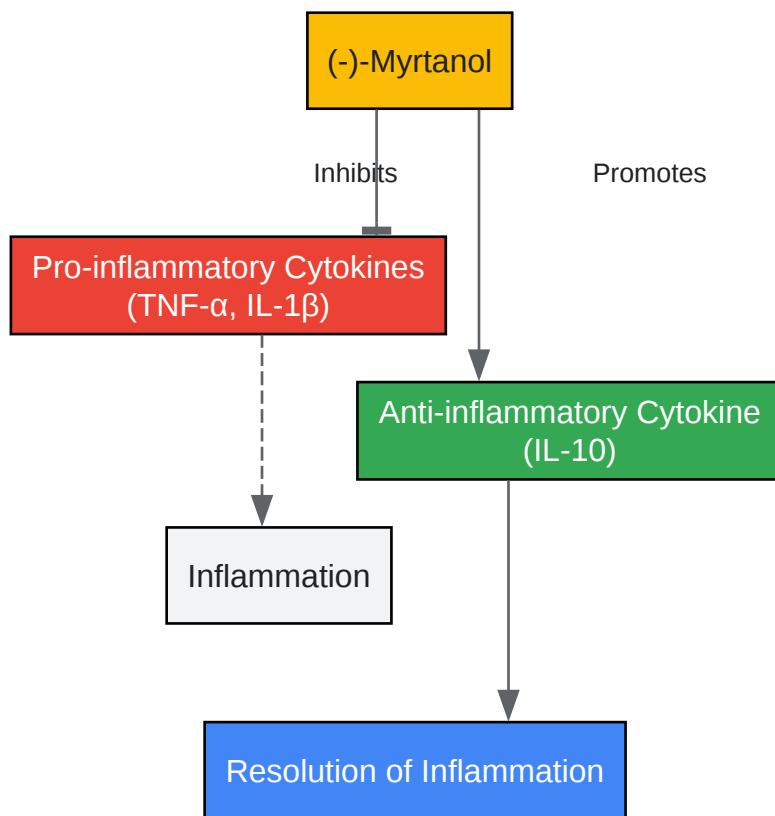
- Anti-inflammatory Activity: Research suggests that **(-)-Myrtanol** possesses anti-inflammatory properties. Its mechanism appears to involve the modulation of cytokine production. Specifically, it has been observed to decrease the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF- α) and Interleukin-1beta (IL-1 β), while increasing the levels of the anti-inflammatory cytokine Interleukin-10 (IL-10). This modulation of the cytokine balance contributes to the resolution of inflammation.


Visualizations

The following diagrams illustrate the synthesis, a key chemical reaction, and the proposed biological mechanisms of action of **(-)-Myrtanol**.


[Click to download full resolution via product page](#)

Caption: Synthesis of (-)-cis-Myrtanol from (-)- β -Pinene.


[Click to download full resolution via product page](#)

Caption: Oxidation of (-)-cis-Myrtanol.

[Click to download full resolution via product page](#)

Caption: Proposed Antimicrobial Mechanism of **(-)-Myrtanol**.

[Click to download full resolution via product page](#)

Caption: Proposed Anti-inflammatory Mechanism of **(-)-Myrtanol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (-)-cis-Myrtanol | C₁₀H₁₈O | CID 11084102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of (-)-Myrtanol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b191922#physical-and-chemical-properties-of-myrtanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com